

Homoalanosine as a Chiral Building Block: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Homoalanosine*

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An In-depth Review of L-2-amino-4-nitrosohydroxyaminobutyric acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoalanosine, a non-natural L- α -amino acid with the chemical structure L-2-amino-4-nitrosohydroxyaminobutyric acid, is a fascinating natural product with notable biological activity. Isolated from the culture filtrate of *Streptomyces galilaeus*, it has demonstrated potent herbicidal properties.^[1] Despite its unique structure, featuring a chiral center and a rare N-hydroxy-N-nitrosoamino functional group, a comprehensive review of the scientific literature reveals a significant gap in its application as a chiral building block in organic synthesis. This technical guide provides a thorough overview of the current knowledge on **Homoalanosine**, including its properties and biological activity, while also highlighting the conspicuous absence of detailed synthetic protocols and its utilization in synthetic chemistry. This document aims to serve as a foundational resource and a call to the scientific community to explore the untapped synthetic potential of this intriguing molecule.

Introduction to Homoalanosine

Homoalanosine is a naturally occurring amino acid analog produced by the soil bacterium *Streptomyces galilaeus*.^[1] Its chemical structure was determined to be L-2-amino-4-nitrosohydroxyaminobutyric acid.^[1] The molecule possesses a single stereocenter at the α -carbon, bestowing it with chirality that could theoretically be exploited in asymmetric synthesis.

Molecular Properties:

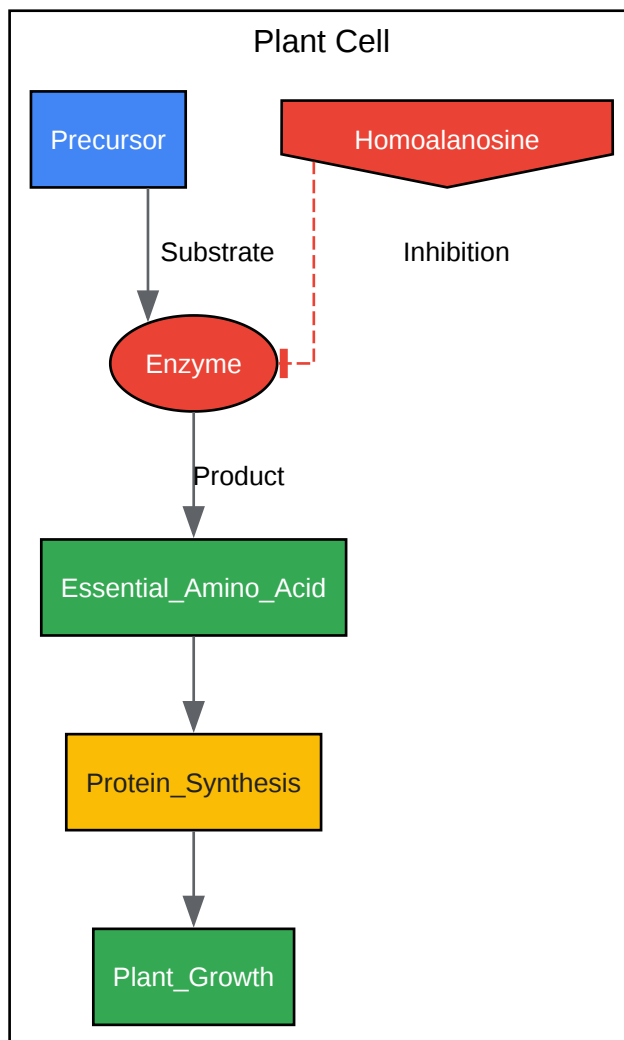
Property	Value
Chemical Formula	C ₄ H ₉ N ₃ O ₄
Molecular Weight	163.13 g/mol
IUPAC Name	(2S)-2-amino-4-(hydroxy(nitroso)amino)butanoic acid
CAS Number	114707-36-7

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of **Homoalanosine** is its herbicidal effect. It shows high efficacy at low concentrations against various weeds, such as common cocklebur and ladythumb.[1] Foliar application of **Homoalanosine** inhibits the growth of both roots and buds, suggesting systemic activity within the plant.[1]

The precise molecular target and signaling pathway of **Homoalanosine**'s herbicidal action have not been elucidated in the available literature. However, many herbicides function by inhibiting essential biosynthetic pathways in plants, such as those for amino acids or lipids. Given its structure as an amino acid analog, it is plausible that **Homoalanosine** acts as an antimetabolite, interfering with an essential enzymatic process involving a natural amino acid. A hypothetical mechanism could involve the inhibition of an enzyme in a critical amino acid biosynthesis pathway, leading to a deficiency in essential proteins and ultimately, plant death.

Hypothetical Herbicidal Mechanism of Action for Homoalanosine

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Caption: A potential mechanism where **Homoalanosine** inhibits a key enzyme in an essential amino acid biosynthetic pathway.

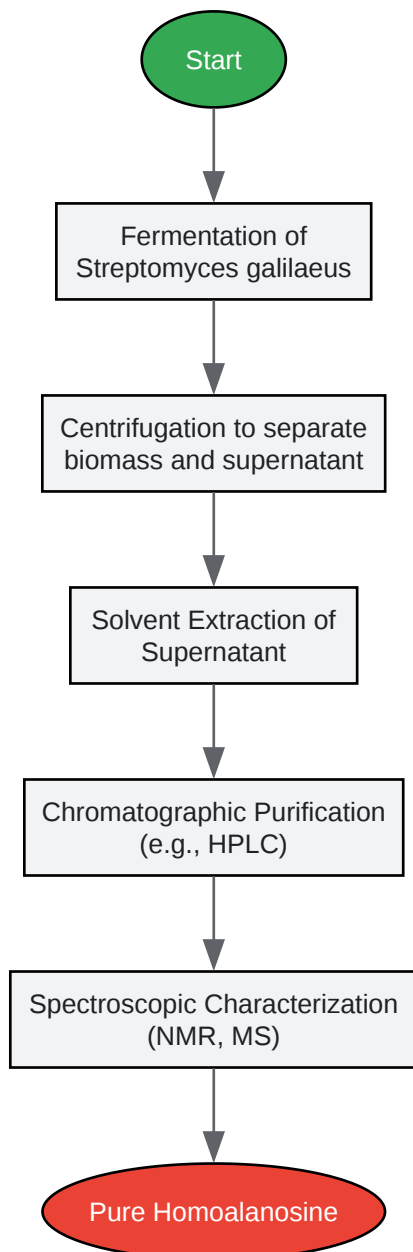
Homoalanosine in Organic Synthesis: A Research Frontier

A comprehensive search of the scientific and patent literature reveals a notable absence of studies detailing the total synthesis of **Homoalanosine** or its application as a chiral building block in organic synthesis. While methods for the synthesis of the carbon backbone, such as L-homoalanine, are established, the stereoselective construction of the N-hydroxy-N-nitrosoamino functionality on the side chain remains an open challenge.

Isolation of Homoalanosine

Currently, the only described method for obtaining **Homoalanosine** is through fermentation of *Streptomyces galilaeus* and subsequent isolation from the culture filtrate.^[1] Detailed protocols for the large-scale isolation and purification are not readily available in the public domain, which may be a contributing factor to its limited use in synthetic chemistry. A general workflow for the isolation of natural products from *Streptomyces* cultures is presented below.

General Workflow for Isolation of Natural Products from Streptomyces



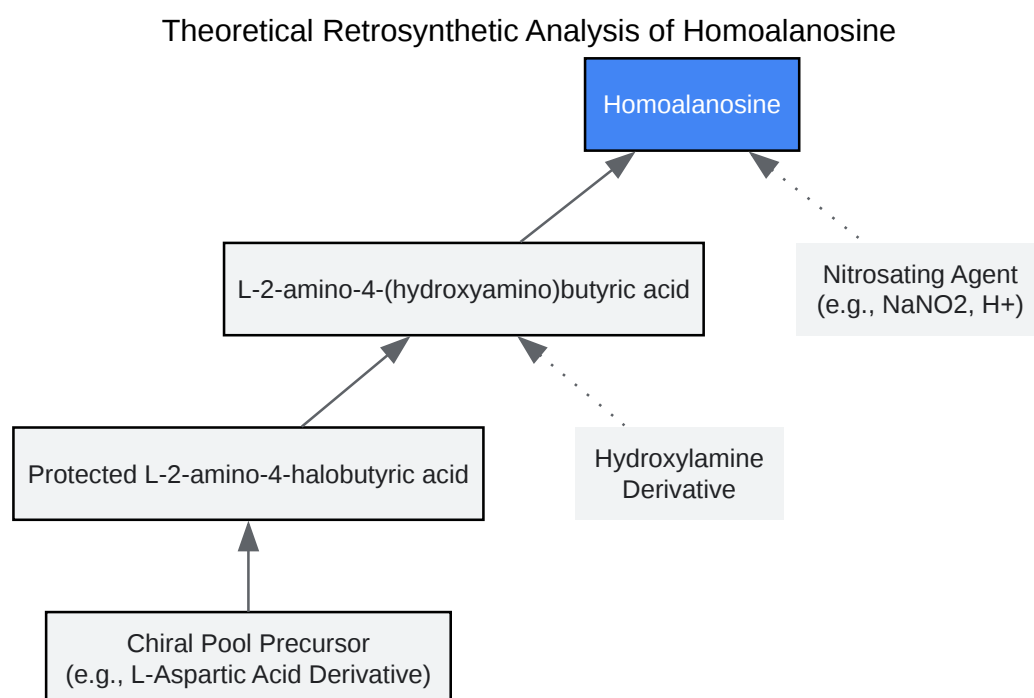
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Caption: A generalized workflow for the isolation of **Homoalanosine** from *Streptomyces galilaeus* culture.

Retrosynthetic Analysis: A Theoretical Approach

In the absence of published synthetic routes, a theoretical retrosynthetic analysis can provide a roadmap for future research into the total synthesis of **Homoalanosine**. The key challenges in a forward synthesis would be the stereoselective introduction of the α -amino group and the construction of the sensitive N-hydroxy-N-nitrosoamino moiety.

A plausible retrosynthetic approach could disconnect the molecule at the C4-N bond, suggesting a precursor with a suitable leaving group at the C4 position that can be displaced by a protected hydroxylamine derivative, followed by nitrosation. The chiral α -amino acid core could be derived from a chiral pool starting material like L-aspartic acid or L-glutamic acid, or constructed using asymmetric methodologies.



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Caption: A hypothetical retrosynthetic pathway for **Homoalanosine**, highlighting key disconnections and potential precursors.

Quantitative Data and Experimental Protocols: The Existing Gap

A critical component of any technical guide is the presentation of quantitative data and detailed experimental protocols. However, due to the lack of published research on the synthesis and synthetic applications of **Homoalanosine**, this information is currently unavailable.

Data Presentation: No quantitative data (e.g., reaction yields, enantiomeric excess, diastereomeric ratios) for the synthesis or reactions of **Homoalanosine** could be compiled.

Experimental Protocols: No detailed experimental methodologies for the total synthesis of **Homoalanosine** or its use as a chiral building block have been reported in the peer-reviewed literature.

Future Outlook and Conclusion

Homoalanosine represents an underexplored area of natural product chemistry and organic synthesis. Its unique chemical structure and potent biological activity make it an attractive target for total synthesis and a potentially valuable, yet currently unutilized, chiral building block. The development of a scalable synthetic route to **Homoalanosine** would not only provide access to this molecule for further biological studies but would also open the door to the synthesis of novel analogs with potentially enhanced or different biological activities.

This technical guide has summarized the current state of knowledge regarding **Homoalanosine**. It is evident that while the molecule has been identified and its herbicidal properties are known, its synthetic chemistry is a complete unknown. It is our hope that this guide will stimulate research in this area, leading to the development of synthetic methodologies that will unlock the full potential of **Homoalanosine** as a chiral building block for the academic and industrial research communities.

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References

- 1. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
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